2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Catalog No.
S526138
CAS No.
66-02-4
M.F
C9H9I2NO3
M. Wt
432.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic ac...

CAS Number

66-02-4

Product Name

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

IUPAC Name

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Molecular Formula

C9H9I2NO3

Molecular Weight

432.98 g/mol

InChI

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)

InChI Key

NYPYHUZRZVSYKL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)[O-])[NH3+]

Solubility

64.9 [ug/mL] (The mean of the results at pH 7.4)
0.617 mg/mL at 25 °C

Synonyms

Diiodotyrosine; NSC 208959; NSC-208959; NSC208959; Agontan; Flaianina; Iodogorgoic acid; Iodogorgonic acid; Jodgorgon;

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N

Description

The exact mass of the compound 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is 432.8672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 617 mg/l (at 25 °c)0.617 mg/ml at 25 °c>64.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a derivative of the amino acid tyrosine, characterized by the presence of multiple iodine atoms and a hydroxyl group on its aromatic ring. This compound is notable for its structural complexity, which includes a propanoic acid backbone and a substituted phenyl group. The molecular formula for this compound is C15H12I3NO4C_{15}H_{12}I_3NO_4 with a molecular weight of approximately 650.97 g/mol .

DIT serves as a precursor for the thyroid hormones T4 and T3. These hormones are essential for regulating metabolism, growth, development, and various physiological processes throughout the body. DIT itself doesn't have a direct biological effect; it contributes to the production of the active thyroid hormones (4).

  • DIT is generally considered safe when encountered at physiological levels.
  • However, excessive exposure to DIT or its precursors can disrupt thyroid hormone balance, potentially leading to health issues (4).
  • Limited data exists on the specific hazards associated with isolated DIT.

Precursor in Thyroid Hormone Biosynthesis

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, also known as diiodotyrosine (DIT), is a crucial intermediate in the biosynthesis of thyroid hormones []. The iodination of the amino acid tyrosine (L-tyrosine) leads to the formation of DIT. This process involves the enzyme thyroperoxidase, which utilizes hydrogen peroxide to incorporate iodine atoms into tyrosine residues [].

Building Blocks for Thyroid Hormones

DIT serves as a building block for the thyroid hormones thyroxine (T4) and triiodothyronine (T3) []. These hormones play essential roles in regulating metabolism, growth, development, and various physiological processes throughout the body. DIT residues are coupled with either another DIT or a monoiodotyrosine (MIT) molecule to form T4 (tetraiodothyronine) or T3 (triiodothyronine) [].

Research on DIT Function and Metabolism

Scientific research explores the role of DIT in various aspects of thyroid hormone metabolism. Studies investigate:

  • The regulation of DIT biosynthesis and its impact on thyroid hormone production [].
  • The transport and metabolism of DIT within the body [].
  • The potential role of DIT in thyroid-related diseases [].
Typical of amino acids and phenolic compounds, including:

  • Esterification: Reacting with alcohols to form esters.
  • Acid-base reactions: Exhibiting behavior as both an acid (due to the carboxylic acid group) and a base (due to the amino group).
  • Oxidation: The phenolic hydroxyl group may be oxidized under specific conditions, potentially altering its biological activity.

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid exhibits significant biological activities, particularly in relation to thyroid hormone function. It is considered an analog of thyronines, which are crucial for metabolic regulation. Studies indicate that it may influence metabolic pathways similar to those affected by thyroid hormones, thereby impacting growth and development processes in various organisms .

Synthesis of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid can be achieved through several methods:

  • Starting from Tyrosine: Utilizing tyrosine as a precursor, iodine can be introduced via electrophilic aromatic substitution.
  • Chemical Modification: Hydroxylation and further functionalization can be performed on the aromatic ring to achieve the desired substitutions.
  • Peptide Synthesis Techniques: Employing standard peptide synthesis protocols can also yield this compound as part of larger peptide chains.

The primary applications of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid include:

  • Pharmaceuticals: As a potential therapeutic agent in treating thyroid-related disorders.
  • Nutraceuticals: Used in dietary supplements aimed at enhancing metabolic health.
  • Research: Employed in biochemical studies to understand thyroid hormone mechanisms and related metabolic pathways .

Interaction studies have shown that 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid can bind to various receptors involved in metabolic regulation. Its structural similarity to thyroid hormones allows it to interact with thyroid hormone receptors, potentially influencing gene expression related to metabolism and growth.

Key Findings from

Several compounds share structural similarities with 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3,5-Diiodo-L-thyronine (Liothyronine)Iodinated tyrosine derivativeActive form of thyroid hormone
4-HydroxyphenylalanineHydroxylated phenylalanineLacks iodine substitutions
2-Amino-3-(4-hydroxyphenyl)propanoic acidSimilar backbone but less iodinationLess potent in thyroid activity
L-TyrosineNon-substituted amino acidPrecursor for synthesis of thyroid hormones

Uniqueness

The uniqueness of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid lies in its specific iodine substitutions and the presence of both hydroxyl and amino groups, which enhance its biological activity compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

432.86719 g/mol

Monoisotopic Mass

432.86719 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

213.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ST90Q60YF3

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 10 of 12 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H03 - Thyroid therapy
H03B - Antithyroid preparations
H03BX - Other antithyroid preparations
H03BX01 - Diiodotyrosine

Pictograms

Irritant

Irritant

Other CAS

300-39-0
66-02-4

Wikipedia

Diiodotyrosine

General Manufacturing Information

L-Tyrosine, 3,5-diiodo-: INACTIVE

Dates

Modify: 2023-08-15
1: Ngambenjawong C, Sylvestre M, Gustafson HH, Pineda JMB, Pun SH. Reversibly Switchable, pH-Dependent Peptide Ligand Binding via 3,5-Diiodotyrosine Substitutions. ACS Chem Biol. 2018 Apr 20;13(4):995-1002. doi: 10.1021/acschembio.8b00171. Epub 2018 Mar 5. PubMed PMID: 29481044.
2: Mughal BB, Leemans M, Lima de Souza EC, le Mevel S, Spirhanzlova P, Visser TJ, Fini JB, Demeneix BA. Functional Characterization of Xenopus Thyroid Hormone Transporters mct8 and oatp1c1. Endocrinology. 2017 Aug 1;158(8):2694-2705. doi: 10.1210/en.2017-00108. PubMed PMID: 28591769.
3: Phatarphekar A, Rokita SE. Functional analysis of iodotyrosine deiodinase from drosophila melanogaster. Protein Sci. 2016 Dec;25(12):2187-2195. doi: 10.1002/pro.3044. Epub 2016 Sep 26. PubMed PMID: 27643701; PubMed Central PMCID: PMC5119571.
4: Wilson RA, Yanes EG, Kemppainen RJ. Iodine speciation in dog foods and treats by high performance liquid chromatography with inductively coupled plasma mass spectrometry detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:183-190. doi: 10.1016/j.jchromb.2016.04.002. Epub 2016 Apr 2. PubMed PMID: 27107244.
5: Tou WI, Chang KL, Chang TT, Lee CC, Chen CY. Residue-based design of small molecule inhibitor for H1N1, H5N1 and H7N1 mutants. J Mol Model. 2016 Jan;22(1):4. doi: 10.1007/s00894-015-2875-y. Epub 2015 Dec 8. PubMed PMID: 26645808.
6: Di Jeso B, Arvan P. Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology. Endocr Rev. 2016 Feb;37(1):2-36. doi: 10.1210/er.2015-1090. Epub 2015 Nov 23. Review. PubMed PMID: 26595189; PubMed Central PMCID: PMC4740344.
7: Liu D, Lin X, Yu F, Zhang M, Chen H, Bao W, Wang X. Effects of 3,5-Diiodotyrosine and Potassium Iodide on Thyroid Function and Oxidative Stress in Iodine-Excess Wistar Rats. Biol Trace Elem Res. 2015 Dec;168(2):447-52. doi: 10.1007/s12011-015-0371-y. Epub 2015 May 24. PubMed PMID: 26002813.
8: Chen KC, Lee WY, Chen HY, Chen CY. In silico investigation of potential TRAF6 inhibitor from traditional Chinese medicine against cancers. Biomed Res Int. 2014;2014:429486. doi: 10.1155/2014/429486. Epub 2014 Jun 25. PubMed PMID: 25089269; PubMed Central PMCID: PMC4096009.
9: Hung TC, Lee WY, Chen KB, Chen CY. Lead screening for CXCR4 of the human HIV infection receptor inhibited by traditional Chinese medicine. Biomed Res Int. 2014;2014:809816. doi: 10.1155/2014/809816. Epub 2014 Jun 5. PubMed PMID: 24999477; PubMed Central PMCID: PMC4066726.
10: Li P, Hu B, He M, Chen B. Ion pair hollow fiber liquid-liquid-liquid microextraction combined with capillary electrophoresis-ultraviolet detection for the determination of thyroid hormones in human serum. J Chromatogr A. 2014 Aug 22;1356:23-31. doi: 10.1016/j.chroma.2014.06.046. Epub 2014 Jun 21. PubMed PMID: 24997114.
11: Cetrangolo GP, Arcaro A, Lepore A, Graf M, Mamone G, Ferranti P, Palumbo G, Gentile F. Hormonogenic donor Tyr2522 of bovine thyroglobulin. Insight into preferential T3 formation at thyroglobulin carboxyl terminus at low iodination level. Biochem Biophys Res Commun. 2014 Jul 18;450(1):488-93. doi: 10.1016/j.bbrc.2014.05.144. Epub 2014 Jun 6. PubMed PMID: 24911556.
12: Tóth G, Noszál B. [Thyroid hormones and their precursors. II. Species-specific properties]. Acta Pharm Hung. 2014;84(1):21-37. Review. Hungarian. PubMed PMID: 24809164.
13: Iglesias A, García-Nimo L, Cocho de Juan JA, Moreno JC. Towards the pre-clinical diagnosis of hypothyroidism caused by iodotyrosine deiodinase (DEHAL1) defects. Best Pract Res Clin Endocrinol Metab. 2014 Mar;28(2):151-9. doi: 10.1016/j.beem.2013.10.009. Epub 2013 Oct 29. Review. PubMed PMID: 24629858.
14: Phatarphekar A, Buss JM, Rokita SE. Iodotyrosine deiodinase: a unique flavoprotein present in organisms of diverse phyla. Mol Biosyst. 2014 Jan;10(1):86-92. doi: 10.1039/c3mb70398c. PubMed PMID: 24153409; PubMed Central PMCID: PMC3858845.
15: Romarís-Hortas V, Bermejo-Barrera P, Moreda-Piñeiro A. Ultrasound-assisted enzymatic hydrolysis for iodinated amino acid extraction from edible seaweed before reversed-phase high performance liquid chromatography-inductively coupled plasma-mass spectrometry. J Chromatogr A. 2013 Sep 27;1309:33-40. doi: 10.1016/j.chroma.2013.08.022. Epub 2013 Aug 9. PubMed PMID: 23972456.
16: Paul KB, Hedge JM, Macherla C, Filer DL, Burgess E, Simmons SO, Crofton KM, Hornung MW. Cross-species analysis of thyroperoxidase inhibition by xenobiotics demonstrates conservation of response between pig and rat. Toxicology. 2013 Oct 4;312:97-107. doi: 10.1016/j.tox.2013.08.006. Epub 2013 Aug 17. PubMed PMID: 23959146.
17: Tóth G, Noszál B. [Thyroid hormones and their precursors I. Biochemical properties]. Acta Pharm Hung. 2013;83(2):35-45. Review. Hungarian. PubMed PMID: 23926648.
18: Clinckspoor I, Verlinden L, Mathieu C, Bouillon R, Verstuyf A, Decallonne B. Vitamin D in thyroid tumorigenesis and development. Prog Histochem Cytochem. 2013 Aug;48(2):65-98. doi: 10.1016/j.proghi.2013.07.001. Epub 2013 Jul 26. Review. PubMed PMID: 23890557.
19: Tóth G, Mazák K, Hosztafi S, Kökösi J, Noszál B. Species-specific lipophilicity of thyroid hormones and their precursors in view of their membrane transport properties. J Pharm Biomed Anal. 2013 Mar 25;76:112-8. doi: 10.1016/j.jpba.2012.12.010. Epub 2012 Dec 20. PubMed PMID: 23298914.
20: Fujimoto K, Matsuura K, Das B, Fu L, Shi YB. Direct activation of Xenopus iodotyrosine deiodinase by thyroid hormone receptor in the remodeling intestine during amphibian metamorphosis. Endocrinology. 2012 Oct;153(10):5082-9. Epub 2012 Aug 3. PubMed PMID: 22865369; PubMed Central PMCID: PMC3512013.

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